7-Chloro-8-methylquinolin-3-amine
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Overview
Description
7-Chloro-8-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of a chlorine atom at the 7th position and a methyl group at the 8th position in the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methylquinolin-3-amine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid .
Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base. This method is particularly useful for synthesizing quinoline derivatives with various substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline or hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-8-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methylquinolin-3-amine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating the PI3K/AKT/mTOR signaling pathway.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
8-Methylquinoline: A derivative with a methyl group at the 8th position but lacking the chlorine atom at the 7th position.
Uniqueness: 7-Chloro-8-methylquinolin-3-amine is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial, antimalarial, and anticancer activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-chloro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
WURVZKPXJXOQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Cl |
Origin of Product |
United States |
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